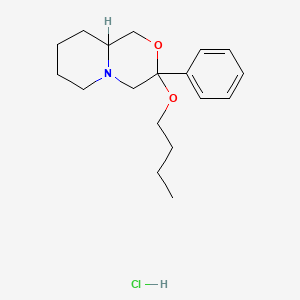
Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a pyrido-oxazine ring system with a butoxy and phenyl substituent. It is of interest in various fields of scientific research due to its potential pharmacological properties and applications in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-piperidinemethanol with alpha-bromoacetophenone to form 3-hydroxy-3-phenyloctahydropyrido(2,1-c)(1,4)oxazine, which is then converted to the desired compound through catalytic hydrogenolysis . The reaction conditions often require the use of solvents such as quinoline or diphenyl ether and temperatures around 180-185°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the butoxy or phenyl groups using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride has several scientific research applications:
作用機序
The mechanism of action of Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter levels, particularly norepinephrine, by inhibiting its reuptake . This leads to increased availability of norepinephrine in the synaptic cleft, which can enhance mood and reduce anxiety.
類似化合物との比較
Similar Compounds
Morpholine: A structurally related compound with a similar oxazine ring system.
Viloxazine: Another oxazine derivative known for its antidepressant properties.
Benzoxazine: A compound with a benzene ring fused to an oxazine ring, used in polymer chemistry.
Uniqueness
Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride is unique due to its specific substituents (butoxy and phenyl groups) and its potential pharmacological effects. Unlike other oxazine derivatives, it has shown promise in modulating central nervous system activity and may offer therapeutic benefits in treating mood disorders .
特性
CAS番号 |
126806-98-2 |
|---|---|
分子式 |
C18H28ClNO2 |
分子量 |
325.9 g/mol |
IUPAC名 |
3-butoxy-3-phenyl-4,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-2-3-13-20-18(16-9-5-4-6-10-16)15-19-12-8-7-11-17(19)14-21-18;/h4-6,9-10,17H,2-3,7-8,11-15H2,1H3;1H |
InChIキー |
MXOLCOLASAZJRW-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1(CN2CCCCC2CO1)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine](/img/structure/B14293897.png)
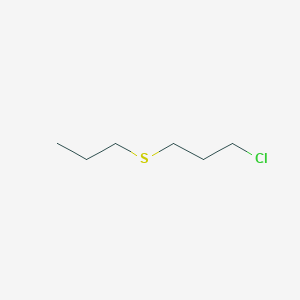
![Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium](/img/structure/B14293915.png)
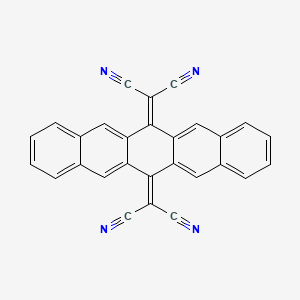


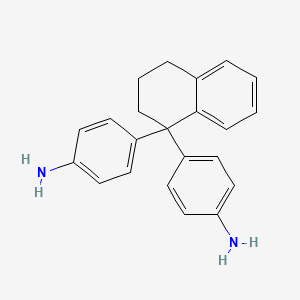
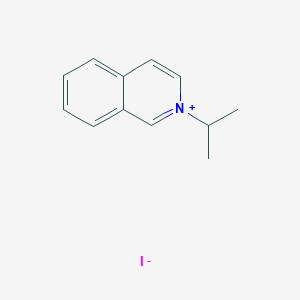
![[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid](/img/structure/B14293954.png)

![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)


